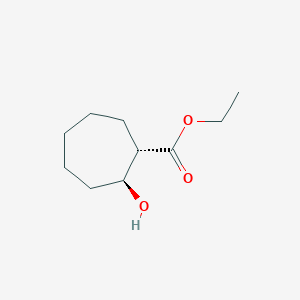
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate is an organic compound with a unique structure characterized by a seven-membered cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate typically involves the esterification of (1S,2S)-2-hydroxycycloheptane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: The major products include 2-oxocycloheptane-1-carboxylate or 2-carboxycycloheptane-1-carboxylate.
Reduction: The major product is 2-hydroxycycloheptane-1-methanol.
Substitution: The major products depend on the substituent introduced, such as 2-chlorocycloheptane-1-carboxylate or 2-aminocycloheptane-1-carboxylate.
Applications De Recherche Scientifique
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying stereochemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
- Ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
- Ethyl (1S,2S)-2-hydroxycyclooctane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs
Propriétés
Numéro CAS |
175520-80-6 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Clé InChI |
ALKWBBFKXDLSML-IUCAKERBSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCCC[C@@H]1O |
SMILES canonique |
CCOC(=O)C1CCCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
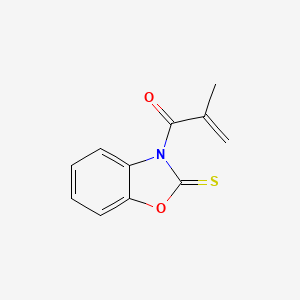


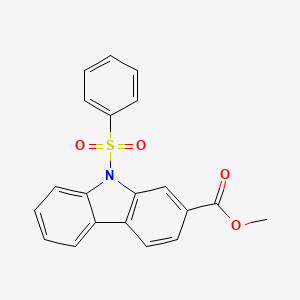
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
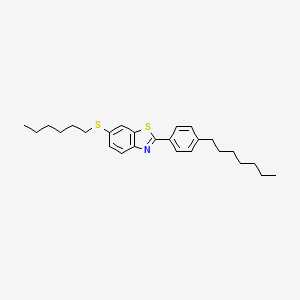
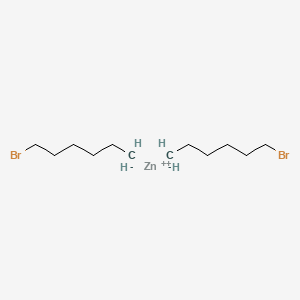
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
